4-Methylcyclohexanol

Description

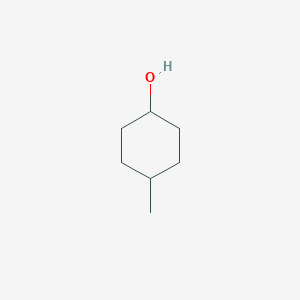

Structure

3D Structure

Properties

IUPAC Name |

4-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWCXKGKQLNYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060434, DTXSID301032962, DTXSID701032964 | |

| Record name | Cyclohexanol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC], COLOURLESS LIQUID. | |

| Record name | 4-Methylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

173 °C | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

70 °C c.c. | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: poor | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.92 | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.9 | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.29 [mmHg] | |

| Record name | 4-Methylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-91-3, 7731-28-4, 7731-29-5 | |

| Record name | 4-Methylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007731284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007731295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcyclohexanol, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-methylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-methylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UK9W4X7H9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUW70559WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLJ21O6WVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-9.2 °C (cis-isomer) | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexanol is a cyclic alcohol that exists as two stereoisomers, cis and trans. It is a colorless, viscous liquid with a characteristic odor. This document provides a comprehensive overview of the chemical and physical properties of 4-methylcyclohexanol, tailored for professionals in research and drug development. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for key property determinations are also provided, along with visualizations of its metabolic pathway and a common experimental workflow.

Chemical and Physical Properties

The chemical and physical properties of 4-methylcyclohexanol are summarized in the tables below. Data is provided for the mixture of isomers as well as for the individual cis and trans isomers where available.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| Appearance | Colorless to yellowish viscous liquid | [3] |

| CAS Number | 589-91-3 (mixture) | [1] |

| 7731-28-4 (cis) | [4] | |

| 7731-29-5 (trans) |

Physical Properties

| Property | cis-Isomer | trans-Isomer | Mixture of Isomers | Reference |

| Boiling Point | 171-173 °C | 173-175 °C | 171-173 °C | [5] |

| Melting Point | -9.2 °C | - | -41 °C | [2] |

| Density (g/mL) | 0.917 @ 20 °C | 0.912 @ 25 °C | 0.914 @ 25 °C | |

| Refractive Index (n20/D) | 1.461 | 1.455 | 1.458 | |

| Flash Point | 70 °C | - | 70 °C | [3][5] |

| Vapor Pressure | - | - | 1.5 mmHg @ 30 °C | [3] |

| Water Solubility | Slightly soluble | Slightly soluble | Slightly soluble | [1][6] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and spectral properties of 4-methylcyclohexanol.

Determination of Boiling Point (Micro Boiling Point Method)

This method is suitable for small quantities of liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes

-

Small glass bell (made from a sealed capillary tube)

-

Thermometer

Procedure:

-

Introduce a small amount (a few microliters) of 4-methylcyclohexanol into a capillary tube.

-

Invert the capillary tube and gently tap it to ensure the liquid settles at the bottom.

-

Place a small, inverted glass bell into the capillary tube, ensuring it is submerged in the liquid.

-

Place the capillary tube assembly into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate. Observe the sample through the magnifying lens.

-

A slow, steady stream of bubbles will emerge from the bottom of the bell as the liquid heats up and its vapor pressure increases.

-

Continue heating until a rapid and continuous stream of bubbles is observed. Record the temperature at which this occurs. This is the initial point of the boiling range.

-

Turn off the heater and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. As the vapor inside the bell cools and contracts, the liquid will be drawn up into the bell.

-

Record the temperature at which the liquid enters the bell. This is the final point of the boiling range.

-

The boiling point is the range between the temperature of rapid bubble evolution and the temperature at which the liquid enters the bell.

Determination of Melting Point

As 4-methylcyclohexanol is a liquid at room temperature, its melting point is determined at sub-ambient temperatures.

Apparatus:

-

Melting point apparatus with a cooling stage or a cold-stage microscope

-

Capillary tubes

-

Thermometer or thermocouple

Procedure:

-

Introduce a small amount of 4-methylcyclohexanol into a capillary tube.

-

Seal the open end of the capillary tube using a flame.

-

Place the capillary tube in a cooling bath (e.g., dry ice/acetone) to solidify the sample.

-

Place the solidified sample into the cooled stage of the melting point apparatus.

-

Slowly warm the stage at a controlled rate (e.g., 1-2 °C per minute).

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first signs of melting (formation of liquid) are observed.

-

Record the temperature at which the last solid crystal melts.

-

The melting point is the range between these two temperatures.

Determination of Density (Pycnometer Method)

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Clean and thoroughly dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. The ground glass stopper should be inserted, and any excess water wiped from the outside.

-

Weigh the pycnometer filled with water and record its mass (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with 4-methylcyclohexanol and bring it to the same constant temperature as the water.

-

Wipe the outside of the pycnometer and weigh it, recording the mass (m₃).

-

The density of water (ρ_water) at the experimental temperature is known. The volume of the pycnometer (V) can be calculated: V = (m₂ - m₁) / ρ_water.

-

The density of 4-methylcyclohexanol (ρ_sample) can then be calculated: ρ_sample = (m₃ - m₁) / V.

Spectroscopic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of 4-methylcyclohexanol in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the height of the liquid in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).

¹H NMR Acquisition Parameters (Example):

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single pulse

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters (Example):

-

Spectrometer: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

b. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a single drop of neat 4-methylcyclohexanol onto the center of the ATR crystal.

Acquisition Parameters (Example):

-

Spectrometer: FTIR spectrometer

-

Accessory: ATR

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

c. Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of 4-methylcyclohexanol in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

GC-MS Parameters (Example):

-

GC Column: Standard non-polar column (e.g., DB-5ms)

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-300

Visualizations

Metabolic Pathway of 4-Methylcyclohexanol

In vivo, 4-methylcyclohexanol undergoes metabolism primarily through oxidation and conjugation. The thermodynamically less stable cis-isomer can be oxidized to 4-methylcyclohexanone, which is then reduced to the more stable trans-isomer. Both isomers are then conjugated with glucuronic acid to form glucuronides, which are excreted in the urine.

Experimental Workflow: Synthesis of 4-Methylcyclohexene

A common application of 4-methylcyclohexanol in a laboratory setting is its acid-catalyzed dehydration to form 4-methylcyclohexene. This workflow outlines the key steps in this synthesis and purification process.[1]

References

An In-depth Technical Guide to the Cis and Trans Isomers of 4-Methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis and trans isomers of 4-methylcyclohexanol, focusing on their physicochemical properties, spectroscopic signatures, conformational analysis, and key experimental protocols. This information is critical for professionals in drug development and chemical research, where stereoisomeric purity and a deep understanding of molecular conformation are paramount for predicting biological activity and designing synthetic pathways.

Physicochemical Properties

The cis and trans isomers of 4-methylcyclohexanol exhibit distinct physical properties due to their different spatial arrangements. These differences can be exploited for their separation and are crucial for their characterization.

| Property | cis-4-Methylcyclohexanol | trans-4-Methylcyclohexanol |

| Molecular Formula | C₇H₁₄O | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol | 114.19 g/mol |

| CAS Number | 7731-28-4[1] | 7731-29-5 |

| Boiling Point | 172.0 °C at 760 mmHg | 173-175 °C at 760 mmHg[2][3] |

| Density | 0.913 g/mL at 25 °C[4] | 0.912 g/mL at 25 °C[2][3] |

| Refractive Index (n20/D) | 1.458-1.462[5] | 1.455[2][3] |

| Melting Point | -10 °C[4] | Not available |

| Flash Point | 70 °C (closed cup)[5] | 70 °C (closed cup)[2][3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and differentiation of the cis and trans isomers of 4-methylcyclohexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of the two isomers show characteristic differences in chemical shifts and coupling constants, arising from the different magnetic environments of the nuclei in the axial and equatorial positions.

1H NMR Chemical Shifts (Predicted)

| Proton | cis-4-Methylcyclohexanol (ppm) | trans-4-Methylcyclohexanol (ppm) |

| H1 (CH-OH) | ~3.8-4.0 (broad) | ~3.4-3.6 (multiplet) |

| CH₃ | ~0.9 (doublet) | ~0.9 (doublet) |

| Ring Protons | ~1.0-2.0 (multiplets) | ~1.0-2.0 (multiplets) |

13C NMR Chemical Shifts

| Carbon | cis-4-Methylcyclohexanol (ppm) | trans-4-Methylcyclohexanol (ppm) |

| C1 (CH-OH) | ~66-68 | ~70-72 |

| C4 (CH-CH₃) | ~30-32 | ~32-34 |

| CH₃ | ~21-23 | ~21-23 |

| Ring Carbons | ~20-40 | ~20-40 |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. The data presented is a general guide based on available spectral information.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are dominated by a strong, broad absorption band characteristic of the O-H stretching vibration of the alcohol functional group.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) |

| C-H Stretch (sp³) | 2850-3000 |

| C-O Stretch | 1050-1150 |

Conformational Analysis

The stereochemistry of the substituents on the cyclohexane (B81311) ring dictates the preferred chair conformation and the overall stability of the molecule. The energy difference between axial and equatorial conformers is quantified by A-values (Gibbs free energy difference).

trans-4-Methylcyclohexanol

The trans isomer can exist in two chair conformations: one with both the methyl and hydroxyl groups in equatorial positions (di-equatorial) and the other with both groups in axial positions (di-axial).

The di-equatorial conformer is significantly more stable due to the absence of 1,3-diaxial interactions. The energy difference can be estimated by summing the A-values of the two axial substituents in the less stable conformer.

ΔG° = A(CH₃) + A(OH) = 1.74 + 0.87 = 2.61 kcal/mol

This large energy difference indicates that the di-equatorial conformer is the overwhelmingly predominant species at equilibrium.

cis-4-Methylcyclohexanol

For the cis isomer, one substituent must be in an axial position while the other is in an equatorial position. Ring flipping interconverts these two conformers.

The more stable conformer will have the bulkier group (methyl) in the equatorial position.

-

Conformer 1: Equatorial methyl, Axial hydroxyl (More Stable)

-

Energy penalty: A(OH) = 0.87 kcal/mol

-

-

Conformer 2: Axial methyl, Equatorial hydroxyl (Less Stable)

-

Energy penalty: A(CH₃) = 1.74 kcal/mol

-

The energy difference between these two conformers is:

ΔG° = A(CH₃) - A(OH) = 1.74 - 0.87 = 0.87 kcal/mol

This indicates a preference for the conformer with the equatorial methyl group.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis, separation, and analysis of the 4-methylcyclohexanol isomers.

Stereoselective Synthesis via Reduction of 4-Methylcyclohexanone (B47639)

The reduction of 4-methylcyclohexanone can yield a mixture of cis and trans isomers. The stereoselectivity of the reaction is influenced by the choice of reducing agent and reaction conditions.

-

Synthesis of trans-4-Methylcyclohexanol (Axial Attack): Bulky reducing agents, such as L-Selectride®, favor axial attack on the carbonyl group, leading to the formation of the equatorial alcohol, which is the trans isomer.

-

Synthesis of cis-4-Methylcyclohexanol (Equatorial Attack): Less sterically hindered reducing agents, like sodium borohydride (B1222165) (NaBH₄), can attack from the equatorial direction, resulting in the axial alcohol, the cis isomer.

Protocol for the Reduction of 4-Methylcyclohexanone with Sodium Borohydride:

-

Dissolve 4-methylcyclohexanone in methanol (B129727) in an Erlenmeyer flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the reaction is complete (monitored by TLC), add water to quench the excess NaBH₄.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product mixture.

Separation of Cis and Trans Isomers

A mixture of the cis and trans isomers can be separated using column chromatography.

Protocol for Column Chromatography Separation:

-

Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude mixture of 4-methylcyclohexanol isomers in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane). The less polar trans isomer will typically elute before the more polar cis isomer.

-

Collect fractions and analyze them by TLC or GC-MS to identify the separated isomers.

Dehydration of 4-Methylcyclohexanol to 4-Methylcyclohexene (B165706)

This acid-catalyzed elimination reaction is a common transformation of 4-methylcyclohexanol and serves as a good example of its reactivity.

Protocol for Dehydration:

-

Place a mixture of cis and trans 4-methylcyclohexanol in a round-bottom flask.

-

Add a catalytic amount of a strong acid, such as 85% phosphoric acid or concentrated sulfuric acid.[6]

-

Heat the mixture to reflux. The lower-boiling alkene product will distill as it is formed.[6]

-

Collect the distillate, which will contain 4-methylcyclohexene and water.

-

Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash.

-

Dry the organic layer over anhydrous calcium chloride and purify by simple distillation to obtain 4-methylcyclohexene.[6]

Conclusion

A thorough understanding of the distinct properties and behaviors of the cis and trans isomers of 4-methylcyclohexanol is crucial for their effective use in research and development. The data and protocols presented in this guide provide a solid foundation for the synthesis, separation, characterization, and further reaction of these important stereoisomers. The provided methodologies and conformational analysis will aid researchers in making informed decisions in their experimental designs and in the interpretation of their results.

References

- 1. Cyclohexanol, 4-methyl-, cis- [webbook.nist.gov]

- 2. homework.study.com [homework.study.com]

- 3. odp.library.tamu.edu [odp.library.tamu.edu]

- 4. Solved Reduction of 4-t-butylcyclohexanone to cis - | Chegg.com [chegg.com]

- 5. Suggest how you would convert trans-4-methylcyclohexanol to a. tr... | Study Prep in Pearson+ [pearson.com]

- 6. sinaemo.cloud001.yogh.com.br [sinaemo.cloud001.yogh.com.br]

4-Methylcyclohexanol structural formula and stereochemistry

An In-depth Technical Guide to the Structural Formula and Stereochemistry of 4-Methylcyclohexanol

Introduction

4-Methylcyclohexanol is a cyclic alcohol with the chemical formula C7H14O[1][2][3]. It is a derivative of cyclohexanol (B46403) with a methyl group substituted at the fourth carbon atom relative to the hydroxyl group. This compound serves as a valuable building block in organic synthesis and is utilized in various applications, including as a solvent, in the formulation of lubricants, and in the synthesis of fragrances[4]. Its stereochemical properties, arising from the substituted cyclohexane (B81311) ring, are of significant interest in the fields of stereoselective synthesis and medicinal chemistry. This guide provides a comprehensive overview of the structural formula, stereochemistry, and relevant experimental protocols for 4-methylcyclohexanol, tailored for researchers, scientists, and professionals in drug development.

Structural Formula and Isomerism

The molecular structure of 4-methylcyclohexanol consists of a six-membered cyclohexane ring bearing a hydroxyl (-OH) group and a methyl (-CH₃) group. The molecular weight of 4-methylcyclohexanol is approximately 114.19 g/mol [5][6][7][8]. Due to the substitution pattern on the cyclohexane ring, 4-methylcyclohexanol exists as two distinct stereoisomers: cis-4-methylcyclohexanol and trans-4-methylcyclohexanol.[1][3][9]

In the cis isomer, the hydroxyl and methyl groups are situated on the same face of the cyclohexane ring.[9] Conversely, in the trans isomer, these two substituent groups are on opposite faces of the ring.[9] This difference in the spatial arrangement of the substituents gives rise to distinct physical, chemical, and spectroscopic properties for each isomer.

Stereochemistry and Conformational Analysis

The stereochemistry of 4-methylcyclohexanol is best understood by examining the chair conformations of its cyclohexane ring. The cyclohexane ring is not planar and exists predominantly in a puckered chair conformation to minimize angular and torsional strain. In this conformation, the substituent groups can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.

For trans-4-methylcyclohexanol, the most stable conformation is the one where both the hydroxyl and methyl groups are in equatorial positions (diequatorial). This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if the bulky methyl group were in an axial position.[10]

For cis-4-methylcyclohexanol, one substituent must be in an axial position while the other is in an equatorial position. The more stable chair conformation will have the bulkier methyl group in the equatorial position to minimize steric strain, forcing the smaller hydroxyl group into the axial position.[10]

Quantitative Data

The physical and spectroscopic properties of the cis and trans isomers of 4-methylcyclohexanol are distinct. A summary of key quantitative data is presented below.

| Property | cis-4-Methylcyclohexanol | trans-4-Methylcyclohexanol | Mixture of Isomers |

| Molecular Formula | C₇H₁₄O[2] | C₇H₁₄O | C₇H₁₄O[1][3][6] |

| Molecular Weight | 114.19 g/mol [2] | 114.19 g/mol | 114.19 g/mol [5][6][7] |

| CAS Number | 7731-28-4[2] | 7731-29-5 | 589-91-3[1][3][5] |

| Boiling Point | Not specified | Not specified | 171-173 °C[5] |

| Density | Not specified | Not specified | 0.914 g/mL at 25 °C[5] |

| Refractive Index (n20/D) | Not specified | Not specified | 1.458[5] |

| Vapor Pressure | Not specified | Not specified | 1.5 mmHg (30 °C)[5] |

Spectroscopic Data Highlights [9]

| Isomer | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (Neat) |

| cis | Broad singlet for -OH proton; complex multiplets for ring protons. | Distinct chemical shifts for carbon atoms due to axial/equatorial arrangement. | Broad O-H stretch (~3300 cm⁻¹); C-H stretches (~2850-2950 cm⁻¹); C-O stretch (~1050 cm⁻¹). |

| trans | Broad singlet for -OH proton; different multiplet patterns for ring protons compared to the cis isomer. | Different chemical shifts for carbon atoms compared to the cis isomer due to diequatorial arrangement. | Broad O-H stretch (~3300 cm⁻¹); C-H stretches (~2850-2950 cm⁻¹); C-O stretch (~1070 cm⁻¹). |

Experimental Protocols

Synthesis of 4-Methylcyclohexanol Isomers

The stereoisomers of 4-methylcyclohexanol are commonly synthesized via the reduction of 4-methylcyclohexanone (B47639). The stereochemical outcome of this reduction is dependent on the choice of the reducing agent.[9]

Protocol: Reduction of 4-Methylcyclohexanone with Sodium Borohydride (B1222165) [9]

-

Dissolution : Dissolve 4-methylcyclohexanone in ethanol (B145695) within a round-bottom flask.

-

Cooling : Cool the solution in an ice bath to 0 °C.

-

Reduction : While stirring, slowly add sodium borohydride (NaBH₄) in portions to the cooled solution. The less hindered equatorial attack of the hydride on the carbonyl group is favored, typically leading to a higher yield of the trans isomer.

-

Quenching : After the reaction is complete (monitored by TLC), slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the reaction mixture.

-

Extraction : Extract the product into an organic solvent such as diethyl ether.

-

Washing : Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, a mixture of cis and trans isomers.

-

Purification : The isomers can be separated by column chromatography on silica (B1680970) gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy [9]

-

Sample Preparation : Prepare a solution of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing : Process the raw data (including Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Referencing : Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy [9]

-

Sample Preparation : Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition : Record the spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analysis : Identify the characteristic absorption bands, particularly the broad O-H stretching band and the C-O stretching band, to confirm the presence of the alcohol functional group.

References

- 1. Cyclohexanol, 4-methyl- [webbook.nist.gov]

- 2. Cyclohexanol, 4-methyl-, cis- [webbook.nist.gov]

- 3. Cyclohexanol, 4-methyl- [webbook.nist.gov]

- 4. 4-methylcyclohexanol [stenutz.eu]

- 5. 4-甲基环己醇,顺反异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. GSRS [precision.fda.gov]

- 7. 4-Methylcyclohexanol (cis- and trans- mixture) [cymitquimica.com]

- 8. 4-Methylcyclohexanol | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. brainly.com [brainly.com]

An In-depth Technical Guide to the Acid-Catalyzed Dehydration of 4-Methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed dehydration of 4-methylcyclohexanol, a classic elimination reaction in organic chemistry. The document details the underlying E1 mechanism, including potential carbocation rearrangements, and presents experimental protocols for conducting the reaction and analyzing the resulting product mixture. Quantitative data on product distribution is summarized to illustrate the factors influencing the formation of various methylcyclohexene isomers.

Core Reaction Mechanism: An E1 Pathway with Carbocation Rearrangements

The acid-catalyzed dehydration of 4-methylcyclohexanol proceeds via a unimolecular elimination (E1) mechanism. This multi-step process is initiated by the protonation of the hydroxyl group, followed by the formation of a carbocation intermediate, and culminates in the formation of a double bond through deprotonation.[1][2]

Step 1: Protonation of the Hydroxyl Group The reaction is initiated by the protonation of the hydroxyl group of 4-methylcyclohexanol by a strong acid catalyst, typically phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄). This converts the poor leaving group (-OH) into a good leaving group (H₂O).

Step 2: Formation of a Secondary Carbocation The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the C4 position of the cyclohexane (B81311) ring.

Step 3: Carbocation Rearrangement (1,2-Hydride Shift) The initially formed secondary carbocation can undergo rearrangement to form a more stable tertiary carbocation. This occurs via a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon migrates to the positively charged carbon. This rearrangement is a key factor in the formation of multiple alkene isomers.

Step 4: Deprotonation to Form Alkene Products A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a carbon-carbon double bond, yielding a mixture of methylcyclohexene isomers. The major products are typically 4-methylcyclohexene (B165706), 3-methylcyclohexene (B1581247), and 1-methylcyclohexene.[3] The distribution of these products is influenced by factors such as reaction time and temperature.

The "Evelyn Effect" has been observed in this reaction, where the product distribution changes over the course of the reaction, with the proportion of rearranged products increasing with longer reaction times.[3][4]

Visualizing the Reaction Pathway

The following diagram illustrates the E1 mechanism for the dehydration of 4-methylcyclohexanol, including the carbocation rearrangement.

Caption: E1 dehydration mechanism of 4-methylcyclohexanol.

Quantitative Analysis of Product Distribution

The relative amounts of the different methylcyclohexene isomers formed depend on the reaction conditions. The following table summarizes representative data from a study on the dehydration of 4-methylcyclohexanol with phosphoric acid, illustrating the "Evelyn Effect."[4]

| Fraction | 4-Methylcyclohexene (%) | 1-Methylcyclohexene (%) | 3-Methylcyclohexene (%) |

| First Fraction | 74.35 | 10.61 | Not Reported |

| Second Fraction | 67.88 | 29.52 | Not Reported |

Another study reports the formation of approximately 80% 4-methylcyclohexene (I), 15% 3-methylcyclohexene (II), and 5% 1-methylcyclohexene (III) at early reaction times, which changes to 65%, 20%, and 15% respectively at longer times.[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of the dehydration products of 4-methylcyclohexanol are provided below.

Protocol 1: Dehydration of 4-Methylcyclohexanol using Phosphoric and Sulfuric Acid[5][6][7]

This protocol describes a microscale procedure for the dehydration of 4-methylcyclohexanol.

Materials:

-

4-methylcyclohexanol (1.5 mL)

-

85% Phosphoric acid (0.40 mL)

-

Concentrated Sulfuric acid (6 drops)

-

Anhydrous sodium sulfate

-

Saturated sodium chloride solution

-

5-mL conical vial

-

Hickman distillation head

-

Water-cooled condenser

-

Spin vane

-

Heating mantle or sand bath

-

3-mL conical vial

-

Pasteur pipettes

Procedure:

-

To a pre-weighed 5-mL conical vial, add 1.5 mL of 4-methylcyclohexanol and determine the exact mass.

-

Carefully add 0.40 mL of 85% phosphoric acid and six drops of concentrated sulfuric acid to the vial.

-

Add a spin vane, and assemble a distillation apparatus using a Hickman head and a water-cooled condenser.

-

Heat the mixture to 160-180 °C while stirring.

-

Collect the distillate in the well of the Hickman head and periodically transfer it to a clean 3-mL conical vial.

-

Continue distillation until no more product is collected.

-

Wash the distillate with a small volume of saturated sodium chloride solution to remove any acidic impurities.

-

Separate the aqueous layer and dry the organic layer over anhydrous sodium sulfate.

-

Carefully transfer the dried product to a pre-weighed vial and determine the yield.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Products[8]

This protocol outlines the analysis of the product mixture to determine the relative abundance of the methylcyclohexene isomers.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for hydrocarbon separation (e.g., DB-5ms or equivalent)

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Flow Rate: 1-2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40-50 °C, hold for 2-5 minutes

-

Ramp: 5-10 °C/min to 150-200 °C

-

Hold at final temperature for 2-5 minutes

-

-

Split Ratio: 50:1 or as appropriate for sample concentration

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-200

-

Scan Speed: Optimized for chromatographic peak width

Procedure:

-

Prepare a dilute solution of the product mixture in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.

-

Identify the methylcyclohexene isomers by comparing their retention times and mass spectra to those of known standards or library data.

-

Determine the relative percentage of each isomer by integrating the corresponding peaks in the TIC.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and analysis of 4-methylcyclohexene.

Caption: General workflow for the synthesis and analysis.

References

Dehydration of 4-Methylcyclohexanol via E1 Elimination: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the E1 elimination reaction for the dehydration of 4-methylcyclohexanol. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the reaction mechanism, experimental protocols, and quantitative analysis of products.

Core Concepts: The E1 Elimination Mechanism

The acid-catalyzed dehydration of 4-methylcyclohexanol is a classic example of a unimolecular elimination (E1) reaction. This multi-step process is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This protonation converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

The subsequent steps involve:

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation intermediate at the carbon where the hydroxyl group was attached. The formation of this carbocation is the rate-determining step of the E1 reaction.

-

Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the carbon-hydrogen bond then form a new pi bond, resulting in the formation of an alkene.

Due to the formation of a carbocation intermediate, rearrangements can occur to form more stable carbocations. In the case of the 4-methylcyclohexyl carbocation, a hydride shift can lead to the formation of a more stable tertiary carbocation, resulting in a mixture of alkene products. The primary products are 4-methylcyclohexene, 3-methylcyclohexene, and 1-methylcyclohexene.

Quantitative Analysis of Product Distribution

The dehydration of 4-methylcyclohexanol typically yields a mixture of isomeric alkenes. The relative abundance of these products can be quantified using gas chromatography-mass spectrometry (GC-MS). The product distribution is influenced by factors such as reaction time and temperature, a phenomenon sometimes referred to as the "Evelyn Effect," where the product ratio changes over the course of the reaction.

Below is a summary of representative quantitative data on the product distribution from the dehydration of 4-methylcyclohexanol.

| Product | Boiling Point (°C) | Percentage in Fraction 1 | Percentage in Fraction 2 |

| 4-Methylcyclohexene | 102 | 74.35% | 67.88% |

| 1-Methylcyclohexene | 110 | 10.61% | 29.52% |

| 3-Methylcyclohexene | 104 | - | - |

Data adapted from a study observing the Evelyn Effect in the dehydration of 4-methylcyclohexanol. The two fractions represent samples taken at different times during the distillation, with Fraction 2 being collected after Fraction 1.

Experimental Protocols

The following is a detailed methodology for the dehydration of 4-methylcyclohexanol and the subsequent analysis of the products.

Synthesis of 4-Methylcyclohexene

Materials:

-

4-methylcyclohexanol

-

85% Phosphoric acid (H₃PO₄)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine 4-methylcyclohexanol, 85% phosphoric acid, and a few drops of concentrated sulfuric acid. A common ratio is approximately 7.5 mL of 4-methylcyclohexanol, 2.0 mL of 85% phosphoric acid, and 30 drops of concentrated sulfuric acid.

-

Set up a simple distillation apparatus with a heating mantle, the reaction flask, a condenser, and a receiving flask.

-

Heat the reaction mixture to a temperature of 160-180 °C.

-

The alkene products and water will co-distill. Collect the distillate, which will appear as two layers (an aqueous layer and an organic layer).

-

Continue the distillation until no more product is collected in the receiving flask.

Purification of the Alkene Products

-

Transfer the collected distillate to a separatory funnel.

-

Wash the distillate with a saturated sodium chloride (brine) solution to remove the majority of the water and any acid that may have co-distilled.

-

Separate the organic layer (top layer) from the aqueous layer (bottom layer).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant or filter the dried liquid to remove the drying agent. The resulting liquid is the purified mixture of methylcyclohexene isomers.

Product Analysis

Qualitative Analysis:

-

Bromine Test: The presence of alkenes can be confirmed by adding a few drops of a bromine solution (e.g., in dichloromethane) to a small sample of the product. The disappearance of the bromine color indicates the presence of a carbon-carbon double bond.

-

Potassium Permanganate (B83412) (Baeyer's) Test: Adding a potassium permanganate solution to the product will result in the purple solution turning brown (formation of MnO₂) if an alkene is present.

Quantitative Analysis (GC-MS):

-

Prepare a dilute solution of the purified product in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Inject a small volume (typically 1 µL) of the sample into a gas chromatograph coupled with a mass spectrometer.

-

The different methylcyclohexene isomers will separate based on their boiling points and interactions with the GC column, resulting in distinct peaks in the chromatogram.

-

The mass spectrometer will provide fragmentation patterns for each peak, confirming the identity of the isomers.

-

The relative area of each peak in the chromatogram corresponds to the relative amount of each isomer in the mixture, allowing for the calculation of the product distribution percentages.

Visualizing the Process

Reaction Mechanism

Caption: The E1 mechanism for the dehydration of 4-methylcyclohexanol.

Experimental Workflow

Caption: A generalized workflow for the synthesis and analysis of methylcyclohexenes.

In-Depth Technical Guide to Carbocation Formation from 4-Methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the formation of carbocations from 4-methylcyclohexanol, a cornerstone reaction in organic chemistry with significant implications in synthetic pathways and mechanistic studies. This document details the underlying E1 elimination mechanism, including the critical role of carbocation rearrangements, and presents quantitative data on product distribution. Detailed experimental protocols for both the synthesis and analysis of the resulting alkene isomers are provided to facilitate replication and further investigation.

Core Principles: The E1 Dehydration of 4-Methylcyclohexanol

The acid-catalyzed dehydration of 4-methylcyclohexanol proceeds via a unimolecular elimination (E1) mechanism. This multi-step process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure of the water molecule generates a secondary carbocation. This intermediate is susceptible to a 1,2-hydride shift, a rearrangement that results in the formation of a more stable tertiary carbocation. Finally, deprotonation from a carbon adjacent to the carbocation center yields a mixture of alkene isomers.[1][2]

The reaction is governed by both kinetic and thermodynamic factors, leading to a product distribution that can vary with reaction time, a phenomenon known as the "Evelyn effect".[2]

Reaction Mechanism and Carbocation Rearrangement

The accepted mechanism for the acid-catalyzed dehydration of 4-methylcyclohexanol involves the following key steps:

-

Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group in 4-methylcyclohexanol is protonated by the acid catalyst (e.g., H₃PO₄ or H₂SO₄), forming an oxonium ion.[1][2]

-

Formation of a Secondary Carbocation: The protonated hydroxyl group departs as a water molecule, a stable leaving group, resulting in the formation of a secondary carbocation at the C4 position of the cyclohexane (B81311) ring.[1]

-

1,2-Hydride Shift (Rearrangement): A hydrogen atom from an adjacent carbon atom (C3 or C5) migrates with its bonding electrons to the positively charged carbon. This rearrangement, known as a 1,2-hydride shift, leads to the formation of a more stable tertiary carbocation at the C1 position.[3][4][5] This rearrangement is a rapid and thermodynamically favorable process.[6]

-

Deprotonation and Alkene Formation: A base (typically water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation center, leading to the formation of a double bond and yielding a mixture of alkene isomers.[1][2]

The initial secondary carbocation can also be deprotonated directly, leading to the formation of 4-methylcyclohexene (B165706). However, the rearrangement to the more stable tertiary carbocation is a significant competing pathway that leads to the formation of 1-methylcyclohexene and 3-methylcyclohexene (B1581247).

Data Presentation: Product Distribution of Alkene Isomers

The dehydration of 4-methylcyclohexanol yields a mixture of three primary alkene isomers: 4-methylcyclohexene, 3-methylcyclohexene, and 1-methylcyclohexene. The relative abundance of these isomers is influenced by the reaction conditions and duration, reflecting a interplay between kinetic and thermodynamic control.

Under conditions of kinetic control (shorter reaction times, lower temperatures), the product distribution is determined by the relative rates of formation of the different carbocation intermediates and their subsequent deprotonation products. At longer reaction times and higher temperatures, the reaction approaches thermodynamic equilibrium, and the product distribution is governed by the relative stabilities of the alkene isomers.[7]

The "Evelyn effect" describes the observed change in the product ratio over the course of the reaction. Initially, the kinetically favored products are more abundant. As the reaction progresses, the product mixture equilibrates towards the thermodynamically more stable isomers.[2]

Table 1: Product Distribution of Alkene Isomers from the Dehydration of 4-Methylcyclohexanol

| Reaction Time | 4-Methylcyclohexene (%) | 3-Methylcyclohexene (%) | 1-Methylcyclohexene (%) | Reference |

| Early | ~80 | ~15 | ~5 | [8] |

| Longer | ~65 | ~20 | ~15 | [8] |

Experimental Protocols

Acid-Catalyzed Dehydration of 4-Methylcyclohexanol

This protocol outlines a typical procedure for the dehydration of 4-methylcyclohexanol using a mixture of phosphoric and sulfuric acids.

Materials:

-

4-methylcyclohexanol

-

85% Phosphoric acid (H₃PO₄)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Boiling chips

-

Round-bottom flask

-

Distillation apparatus (Hickman still or simple distillation setup)

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flask

Procedure:

-

To a 50 mL round-bottom flask, add 7.5 mL of 4-methylcyclohexanol.

-

Carefully add 2.0 mL of 85% phosphoric acid and 30 drops of concentrated sulfuric acid to the flask.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Assemble a distillation apparatus. The receiving flask should be cooled in an ice bath to minimize the loss of the volatile alkene products.

-

Heat the reaction mixture gently with a heating mantle.

-

Collect the distillate, which will be a mixture of the alkene products and water, until no more liquid distills over.

-

Transfer the distillate to a separatory funnel and wash it with 10 mL of saturated sodium chloride solution to remove any remaining acid.

-

Separate the organic layer (top layer) and transfer it to a clean, dry Erlenmeyer flask.

-

Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes.

-

Decant the dried liquid into a pre-weighed vial to determine the yield.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the separation and identification of the methylcyclohexene isomers using GC-MS.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent 5975C or equivalent

-

Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.[1]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C

-

Split Ratio: 50:1

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 100 °C

-

Hold: 2 minutes at 100 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 35-200

Procedure:

-

Prepare a dilute solution of the product mixture in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject 1 µL of the sample into the GC-MS system.

-

Acquire the data using the parameters listed above.

-

Identify the peaks corresponding to 4-methylcyclohexene, 3-methylcyclohexene, and 1-methylcyclohexene based on their mass spectra and retention times. The expected elution order is 4-methylcyclohexene < 3-methylcyclohexene < 1-methylcyclohexene.

-

Integrate the peak areas to determine the relative percentages of each isomer in the product mixture.

Mandatory Visualizations

Caption: Reaction mechanism for the acid-catalyzed dehydration of 4-methylcyclohexanol.

Caption: Experimental workflow for the synthesis and analysis of methylcyclohexene isomers.

Caption: Potential energy diagram illustrating kinetic vs. thermodynamic control.

References

- 1. benchchem.com [benchchem.com]

- 2. Evelyn effect - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Khan Academy [khanacademy.org]

- 5. Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 4-Methylcyclohexanol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of 4-methylcyclohexanol. Differentiating between these stereoisomers is crucial in various fields, including drug development, where specific stereochemistry can significantly impact biological activity. This document presents a detailed comparison of their Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopic data, along with the experimental protocols for data acquisition.

Stereoisomeric Relationship

The cis and trans isomers of 4-methylcyclohexanol are distinguished by the relative orientation of the hydroxyl (-OH) and methyl (-CH₃) groups on the cyclohexane (B81311) ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly minor structural difference leads to distinct spectroscopic signatures that allow for their unambiguous identification.[1]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the cis and trans isomers of 4-methylcyclohexanol, allowing for a direct comparison of their characteristic signals.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. For 4-methylcyclohexanol, the most prominent feature is the O-H stretching vibration, which is characteristic of alcohols.

| Functional Group | cis-4-Methylcyclohexanol | trans-4-Methylcyclohexanol |

| O-H Stretch (alcohol) | Broad peak, ~3200-3600 cm⁻¹ | Broad peak, ~3200-3600 cm⁻¹ |

| C-H Stretch (alkane) | ~2850-3000 cm⁻¹ | ~2850-3000 cm⁻¹ |

| C-O Stretch (alcohol) | ~1050-1250 cm⁻¹ | ~1050-1250 cm⁻¹ |

While the IR spectra for both isomers are broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for differentiation, though NMR spectroscopy is generally more definitive for distinguishing stereoisomers. The presence of a broad O-H stretching band is a key indicator for the alcohol functional group in both isomers.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃).

| Proton Assignment | cis-4-Methylcyclohexanol (δ, ppm) | trans-4-Methylcyclohexanol (δ, ppm) |

| H-1 (CH-OH) | ~4.0 (multiplet) | ~3.5 (multiplet) |

| H-4 (CH-CH₃) | ~1.4 (multiplet) | ~1.2 (multiplet) |

| -CH₃ | ~0.9 (doublet) | ~0.9 (doublet) |

| Cyclohexane Ring Protons | ~1.2 - 2.0 (multiplets) | ~1.0 - 2.1 (multiplets) |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the concentration of the sample.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts (δ) are reported in parts per million (ppm). The data below was acquired in deuterated chloroform (CDCl₃).

| Carbon Assignment | cis-4-Methylcyclohexanol (δ, ppm) | trans-4-Methylcyclohexanol (δ, ppm) |

| C-1 (CH-OH) | ~66.0 | ~70.5 |

| C-4 (CH-CH₃) | ~30.0 | ~32.5 |

| -CH₃ | ~21.0 | ~22.5 |

| C-2, C-6 | ~33.0 | Not specified |

| C-3, C-5 | ~30.5 | Not specified |

Source for ¹H and ¹³C NMR data: Benchchem.[1]

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small amount of the purified 4-methylcyclohexanol isomer is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), inside an NMR tube.[1][3]

-

Data Acquisition : The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[1]

-

Data Processing : The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.[1] The spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) : A drop of the neat liquid sample is placed directly on the crystal of an ATR accessory.[1][5] This is a common and convenient method for liquid samples.

-

Sample Preparation (Thin Film) : Alternatively, a thin film of the liquid can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[1][5]

-

Data Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1] The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹).[1]

-

Data Processing : A background spectrum (of the empty ATR crystal or clean salt plates) is recorded and automatically subtracted from the sample spectrum to remove any interference from the atmosphere (e.g., CO₂ and water vapor).

Visualization of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for the synthesis, analysis, and differentiation of 4-methylcyclohexanol isomers.

Caption: General workflow for the synthesis and spectroscopic analysis of 4-methylcyclohexanol isomers.

Caption: Logical workflow for distinguishing cis and trans-4-methylcyclohexanol isomers using NMR data.

References

4-Methylcyclohexanol (CAS 589-91-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylcyclohexanol (CAS 589-91-3), a versatile alicyclic alcohol. It details the compound's core chemical and physical properties, safety and handling protocols, and established experimental procedures. This document is intended to serve as a foundational resource for professionals in research, chemical synthesis, and drug development, offering meticulously organized data and procedural diagrams to support laboratory applications.

Chemical and Physical Properties

4-Methylcyclohexanol is a colorless, viscous liquid that exists as a mixture of cis and trans isomers. It is primarily used as a solvent and as a chemical intermediate in the synthesis of other organic compounds.[1]

General and Structural Properties

| Property | Value | Reference(s) |

| CAS Number | 589-91-3 | [2] |

| Molecular Formula | C₇H₁₄O | [2] |

| Molecular Weight | 114.19 g/mol | |

| IUPAC Name | 4-methylcyclohexan-1-ol | [2] |

| Synonyms | p-Methylcyclohexanol, Hexahydro-p-cresol, 4-Methylhexalin | [2][3] |

| InChI | InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3 | |

| InChI Key | MQWCXKGKQLNYQG-UHFFFAOYSA-N | |

| SMILES | CC1CCC(O)CC1 |

Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless viscous liquid | [1] |

| Boiling Point | 171-173 °C at 760 mmHg | |

| Melting Point | -9.2 °C (cis-isomer) | [2] |

| Density | 0.914 g/mL at 25 °C | |

| Vapor Pressure | 1.5 mmHg at 30 °C | |

| Vapor Density | 3.94 (vs. air) | |

| Refractive Index (n²⁰/D) | 1.458 | |

| Solubility | Poor in water | [2] |

| logP (Octanol/Water) | 1.79 | [2] |

| Autoignition Temp. | 295 °C (563 °F) | [2] |

| Flash Point | 70 °C (158 °F) - closed cup | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Methylcyclohexanol.

-

Infrared (IR) Spectroscopy: The IR spectrum of 4-Methylcyclohexanol exhibits a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol functional group. Strong peaks are also observed in the 2850-3000 cm⁻¹ region due to C-H stretching.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides signals corresponding to the protons on the cyclohexane (B81311) ring, the methyl group, and the hydroxyl group. The chemical shifts and splitting patterns can be used to distinguish between the cis and trans isomers.[6][7][8]

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the seven carbon atoms in the molecule, with the carbon atom attached to the hydroxyl group appearing most downfield.

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of 4-Methylcyclohexanol typically shows a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns lead to significant peaks at m/z 96 (loss of H₂O), 81, 70, and 57 (base peak).[2][9][10]

Safety and Handling

4-Methylcyclohexanol is classified as a combustible liquid and can cause irritation. Proper safety precautions are mandatory when handling this compound.

Hazard Identification

| Hazard Statement | GHS Code | Description | Reference(s) |

| Combustible Liquid | H227 | ||

| Harmful if swallowed | H302 | [2] | |

| Harmful in contact with skin | H312 | [2] | |

| Causes skin irritation | H315 | [2] | |

| Causes serious eye irritation | H319 | [2] | |

| Harmful if inhaled | H332 | [2] |

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.